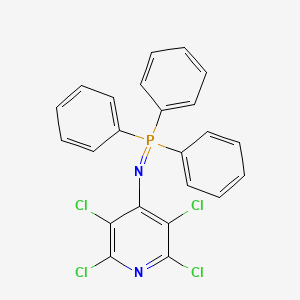
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C23H15Cl4N2P. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a triphenylphosphoranylidene group. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
Preparation Methods
The synthesis of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,3,5,6-tetrachloropyridine with triphenylphosphine. The reaction conditions often include the use of a suitable solvent such as dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific nucleophiles and reaction conditions used .
Scientific Research Applications
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other organic derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Similar compounds to 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- include other halogenated pyridines and phosphoranylidene derivatives. For example:
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a component of the final structure.
Other Halogenated Pyridines: Compounds like 2,3,5,6-tetrachloro-4-nitropyridine share similar reactivity patterns.
The uniqueness of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combined structural features, which confer distinct reactivity and potential for diverse applications .
Properties
| 51527-58-3 | |
Molecular Formula |
C23H15Cl4N2P |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


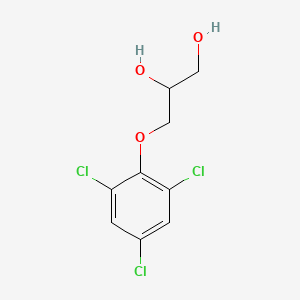
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)
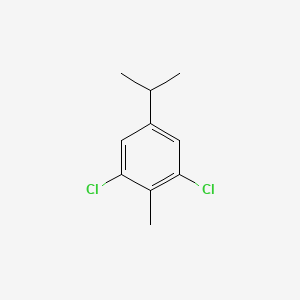



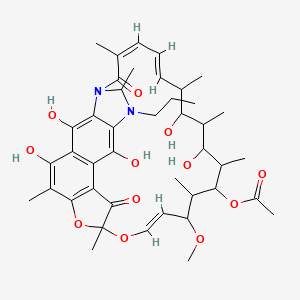
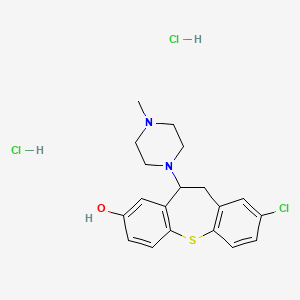
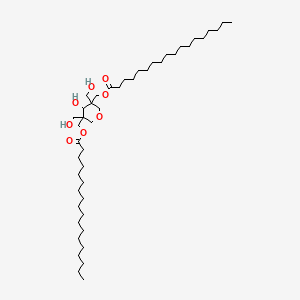
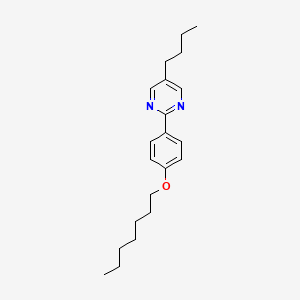
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

